4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one

Description

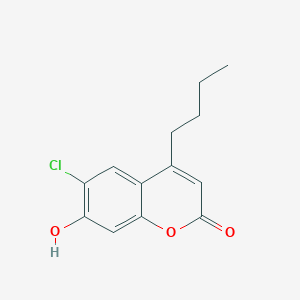

4-Butyl-6-chloro-7-hydroxy-2H-chromen-2-one (CAS: 431893-42-4) is a synthetic coumarin derivative with the molecular formula C₁₃H₁₃ClO₃ and a molecular weight of 252.69 g/mol . Its structure features a butyl group at position 4, a chlorine atom at position 6, and a hydroxyl group at position 7 (Figure 1). This compound is primarily utilized in pharmaceutical and materials research, though its specific applications remain under investigation .

Properties

IUPAC Name |

4-butyl-6-chloro-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c1-2-3-4-8-5-13(16)17-12-7-11(15)10(14)6-9(8)12/h5-7,15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMCRAFDMADYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one typically involves the following steps:

Starting Material: The synthesis often begins with 4-hydroxycoumarin as the starting material.

Butylation: The hydroxyl group at the 4-position is substituted with a butyl group through a reaction with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate (K2CO3).

Chlorination: The chlorine atom at the 6-position is introduced through a halogenation reaction using chlorine gas or a chlorinating agent like N-chlorosuccinimide (NCS).

Hydroxylation: The hydroxyl group at the 7-position is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-6-chloro-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the chlorine or hydroxyl positions, often involving nucleophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines or alcohols, in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromen-2-ones with different functional groups.

Scientific Research Applications

4-Butyl-6-chloro-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, which are derivatives of coumarin. It has a butyl group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 7-position. Due to its chemical properties, it has garnered interest in various scientific and industrial applications.

Scientific Research Applications

This compound has found applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block for synthesizing more complex organic molecules.

Biology

- It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures. Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular structures.

Medicine

- Research has explored its use in drug development, particularly in the design of new therapeutic agents.

- It has potential use in developing new drugs targeting cancer or neurodegenerative diseases.

Industry

- It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Lipophilicity : The 4-butyl group in the target compound confers higher logP values compared to methyl or hydroxymethyl substituents, suggesting superior membrane permeability .

Hydrogen Bonding : Hydroxyl groups at position 7 enable hydrogen bonding, influencing solubility and crystal packing .

Biological Activity

4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one, a member of the coumarin family, has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- A butyl group

- A chloro substituent at the 6-position

- A hydroxyl group at the 7-position

This specific arrangement contributes to its distinct chemical reactivity and biological activity.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence receptor activity, affecting cellular signaling pathways.

- Gene Expression Alteration : The compound may alter the expression of genes associated with its biological effects, impacting processes such as apoptosis and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces nitric oxide synthesis in macrophages. In animal models of inflammation, it has been shown to decrease edema and inflammatory cell infiltration.

Anticancer Activity

Recent studies highlight the potential anticancer properties of this compound. It exhibits cytotoxic effects against several cancer cell lines, including prostate (PC3), breast (MCF7), and colon (HCT116) cancers. The mechanism involves inducing apoptosis through the modulation of p53 signaling pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 25.47 | Induction of apoptosis |

| MCF7 | 18.97 | Cell cycle arrest |

| HCT116 | 41.85 | ROS generation and mitochondrial dysfunction |

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of this compound on prostate cancer cells (PC3). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 25.47 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis by activating caspase pathways .

- Anti-inflammatory Effects : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased leukocyte infiltration in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.